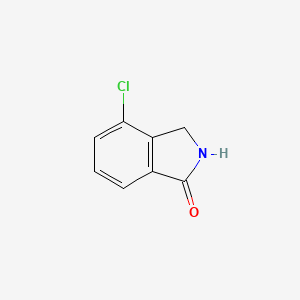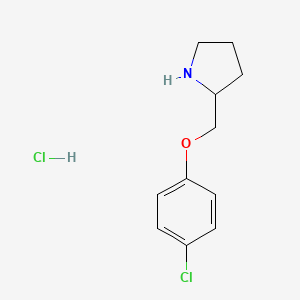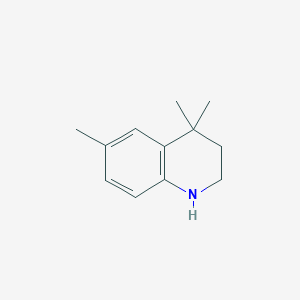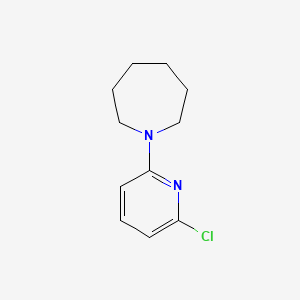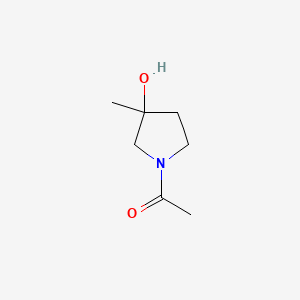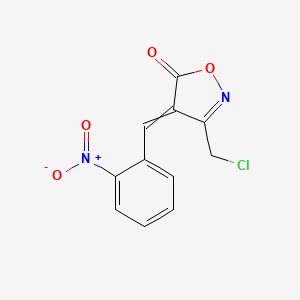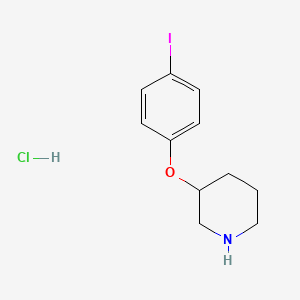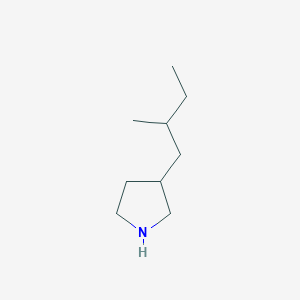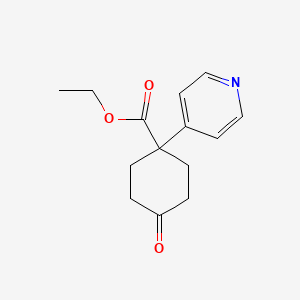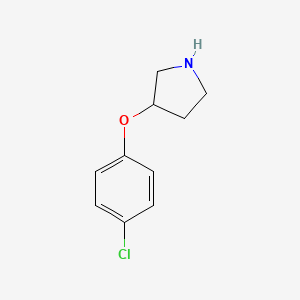
3-(4-クロロフェノキシ)ピロリジン
概要
説明
Synthesis Analysis
The synthesis of 3-(4-Chlorophenoxy)pyrrolidine can be achieved through various methods. One efficient approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. This method yields a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields . Additionally, acid-promoted synthesis from N-carbamate-protected amino alcohols has been explored, providing pyrrolidines in very good yields .
Molecular Structure Analysis
The molecular structure of 3-(4-Chlorophenoxy)pyrrolidine consists of a pyrrolidine ring fused with a 4-chlorophenyl group. The incorporation of a methylene group through a spontaneously Pictet-Spengler cyclization results in the formation of two new ligands .
科学的研究の応用
薬学:創薬と開発
3-(4-クロロフェノキシ)ピロリジン: は、新しい生物活性化合物の開発のための汎用的な足場として、医薬品化学で利用されています 。その構造は、人間の病気の治療を目的とした分子に組み込まれることがよくあります。 この化合物が属するピロリジン環は、そのsp3混成により、ファーマコフォア空間を効率的に探索できることが知られており、分子の立体化学に寄与し、3次元的なカバレッジを向上させています .
材料科学:高分子合成
材料科学では、3-(4-クロロフェノキシ)ピロリジンは、高分子の合成に関与する可能性があります。 その独特の化学構造は、柔軟性、耐久性、化学薬品に対する耐性などの高分子の特性を改変するために使用できる可能性があります .
化学合成:触媒と中間体
この化合物は、様々な化学合成プロセスにおける中間体として機能します。 これは、他の化学化合物の製造に使用でき、化学反応を加速する触媒として機能し、目的の製品を効率的に製造することができます .
生物学的研究:ヌクレオシド類似体
生物学的研究では、3-(4-クロロフェノキシ)ピロリジンは、DNA複製とウイルスの逆転写酵素の研究に不可欠なヌクレオシド類似体の合成について研究されています 。これらの類似体は、抗ウイルス剤および抗癌剤療法において重要です。
農業:農薬開発
この化合物の誘導体は、特に農薬の開発において、農業における潜在的な用途について調査されています。 その構造は、より効果的で環境に優しい除草剤や殺虫剤を開発するのに役立ちます .
環境科学:汚染物質の修復
3-(4-クロロフェノキシ)ピロリジン: は、環境科学、特に汚染された場所の修復にも役割を果たす可能性があります。 その化学的特性は、環境汚染物質を分解するために活用され、汚染された地域の浄化に役立つ可能性があります .
作用機序
Target of Action
Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases
Mode of Action
Pyrrolidine derivatives are known to interact with various targets, leading to different biological effects .
Biochemical Pathways
Pyrrolidine derivatives are known to affect various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to exhibit a wide range of bioactivities such as antibiotic, antitumor, antifungal, and antiviral .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
生化学分析
Biochemical Properties
3-(4-Chlorophenoxy)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with proteomic research targets . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby influencing their activity. This compound’s interaction with biomolecules can lead to either inhibition or activation of enzymatic functions, depending on the context of the reaction.
Cellular Effects
The effects of 3-(4-Chlorophenoxy)pyrrolidine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have cytotoxic effects on certain cancer cell lines . This compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 3-(4-Chlorophenoxy)pyrrolidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Chlorophenoxy)pyrrolidine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-(4-Chlorophenoxy)pyrrolidine can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 3-(4-Chlorophenoxy)pyrrolidine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . For instance, studies have shown that high doses of this compound can cause significant toxicity in animal models, affecting various organs and systems.
Metabolic Pathways
3-(4-Chlorophenoxy)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 3-(4-Chlorophenoxy)pyrrolidine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific tissues can influence its biological activity and efficacy.
Subcellular Localization
The subcellular localization of 3-(4-Chlorophenoxy)pyrrolidine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
3-(4-chlorophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDFBKVKKRBGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28491-02-3 | |
| Record name | 3-(4-Chlorophenoxy)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28491-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-chlorophenoxy)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



